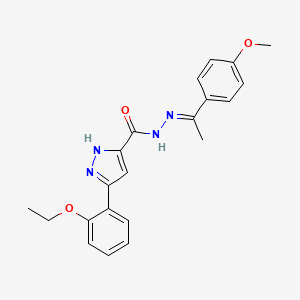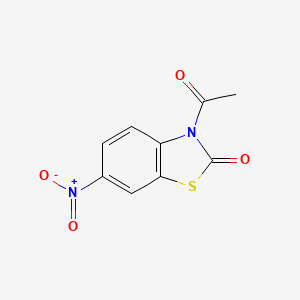
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol is a chemical compound that belongs to the class of brominated phenols This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions of the phenol ring, and a pyridin-2-yliminomethyl group at the 6 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol typically involves the bromination of 6-(pyridin-2-yliminomethyl)-phenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the reaction mixture for several hours until the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the risk of side reactions.
化学反应分析
Types of Reactions
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 2,4-dibromo-6-(pyridin-2-ylmethyl)-phenol.
Substitution: Formation of 2,4-dimethoxy-6-(pyridin-2-yliminomethyl)-phenol.
科学研究应用
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol involves its interaction with specific molecular targets. The bromine atoms and the pyridin-2-yliminomethyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of specific biological pathways.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-6-(pyridin-2-yliminomethyl)-phenol
- 2,4-Dibromo-6-(pyridin-3-yliminomethyl)-phenol
- 2,4-Dibromo-6-(pyridin-2-ylmethyl)-phenol
Uniqueness
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol is unique due to the presence of both bromine atoms and the pyridin-2-yliminomethyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research.
属性
分子式 |
C12H8Br2N2O |
|---|---|
分子量 |
356.01 g/mol |
IUPAC 名称 |
2,4-dibromo-6-[(E)-pyridin-2-yliminomethyl]phenol |
InChI |
InChI=1S/C12H8Br2N2O/c13-9-5-8(12(17)10(14)6-9)7-16-11-3-1-2-4-15-11/h1-7,17H/b16-7+ |
InChI 键 |
DMKCSXSPFSKZOB-FRKPEAEDSA-N |
手性 SMILES |
C1=CC=NC(=C1)/N=C/C2=C(C(=CC(=C2)Br)Br)O |
规范 SMILES |
C1=CC=NC(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11994225.png)
![3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11994229.png)
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11994236.png)





![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11994271.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11994273.png)



![N'-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11994296.png)
